
TbAMP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TbAMP, also known as Trypanosoma brucei adenylate kinase-M1 isoform, is an enzyme that plays a crucial role in the metabolism of Trypanosoma brucei, the causative agent of African sleeping sickness. TbAMP is an important target for drug development due to its essential role in the survival of the parasite.
Mecanismo De Acción
TbAMP catalyzes the conversion of ATP to ADP and AMP. This reaction is essential for the production of energy in the parasite. Inhibition of TbAMP activity leads to a decrease in ATP levels, which ultimately leads to the death of the parasite.
Biochemical and Physiological Effects:
Inhibition of TbAMP activity leads to a decrease in ATP levels, which affects the energy metabolism of the parasite. This ultimately leads to the death of the parasite. In addition, TbAMP has also been shown to play a role in the regulation of the cell cycle in the parasite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of studying TbAMP in the laboratory include its essential role in the survival of the parasite, making it a promising drug target. In addition, recombinant DNA technology allows for the production of large quantities of the protein, which facilitates its study. However, one limitation of studying TbAMP is the lack of a suitable animal model for African sleeping sickness, which makes it difficult to study the efficacy of potential drugs targeting TbAMP in vivo.
Direcciones Futuras
For the study of TbAMP include the development of high-throughput screening assays to identify potential inhibitors of TbAMP activity. In addition, the development of animal models for African sleeping sickness will facilitate the study of the efficacy of potential drugs targeting TbAMP in vivo. Finally, further studies are needed to elucidate the role of TbAMP in the regulation of energy metabolism and cell cycle in the parasite.
Métodos De Síntesis
TbAMP can be synthesized using recombinant DNA technology. The gene encoding TbAMP can be cloned into a plasmid vector and expressed in a suitable host organism, such as Escherichia coli. The expressed protein can then be purified using chromatography techniques.
Aplicaciones Científicas De Investigación
TbAMP has been extensively studied as a potential drug target for the treatment of African sleeping sickness. Several studies have shown that inhibition of TbAMP activity leads to the death of the parasite, making it a promising target for drug development. In addition, TbAMP has also been studied for its role in the regulation of energy metabolism in the parasite.
Propiedades
Número CAS |
114550-26-4 |
|---|---|
Nombre del producto |
TbAMP |
Fórmula molecular |
C28H49N10O15P |
Peso molecular |
796.7 g/mol |
Nombre IUPAC |
[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C28H49N10O15P/c29-3-12-11(40)2-10(32)27(49-12)51-21-8(30)1-9(31)22(20(21)44)52-28-23(15(33)17(41)13(4-39)50-28)53-54(45,46)47-5-14-18(42)19(43)26(48-14)38-7-37-16-24(34)35-6-36-25(16)38/h6-15,17-23,26-28,39-44H,1-5,29-33H2,(H,45,46)(H2,34,35,36) |
Clave InChI |
RHQLHNATZATWNZ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)OC6C(CC(C(O6)CN)O)N)N |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)OC6C(CC(C(O6)CN)O)N)N |
Sinónimos |
2''-(adenosine-5'-phosphoryl)tobramycin TbAMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




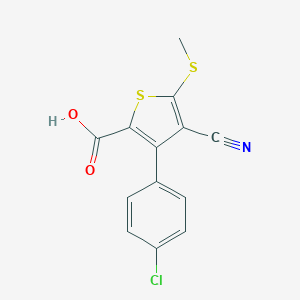
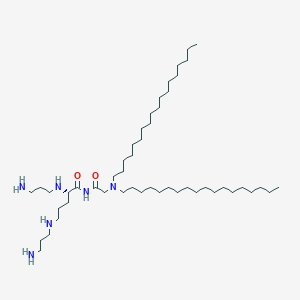

![1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B39603.png)
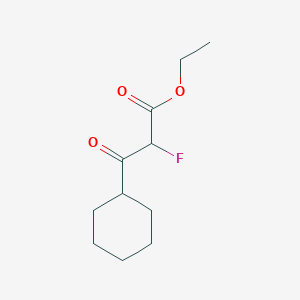
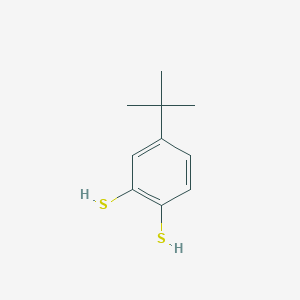
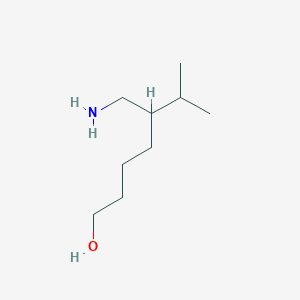

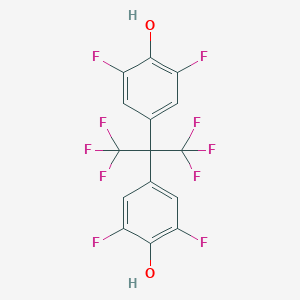
![1-methyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B39618.png)

![2-Bromoimidazo[1,2-a]pyridine](/img/structure/B39627.png)
![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)